molecular formula C7H4F3NO B031289 6-(Trifluoromethyl)pyridine-3-carboxaldehyde CAS No. 386704-12-7

6-(Trifluoromethyl)pyridine-3-carboxaldehyde

Cat. No.: B031289
CAS No.: 386704-12-7
M. Wt: 175.11 g/mol
InChI Key: MRPAGRCGPAXOGS-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)pyridine-3-carboxaldehyde (CAS: 386704-12-7) is a pyridine derivative featuring a trifluoromethyl (-CF₃) group at the 6-position and a formyl (-CHO) group at the 3-position. Its molecular formula is C₇H₄F₃NO, with a molecular weight of 175.11 g/mol . This compound is a versatile building block in organic synthesis, particularly in medicinal chemistry and agrochemical research. Key synonyms include 2-(Trifluoromethyl)pyridine-5-carboxaldehyde and 6-Trifluoromethylnicotinaldehyde .

The electron-withdrawing trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in drug design. Applications include its use as an intermediate in synthesizing calcium channel blockers (e.g., benzazepinones) and Alzheimer’s disease therapeutics . Its reactivity in nucleophilic additions (e.g., alkynylation ) and cross-coupling reactions (e.g., Suzuki-Miyaura couplings ) underscores its synthetic utility.

Preparation Methods

Lithiation-Formylation via Directed Metalation

Reaction Overview

The lithiation-formylation method, as described in patent CN105566208A , involves a directed ortho-metalation strategy using 2-trifluoromethyl-5-bromopyridine as the starting material. This approach capitalizes on the bromine atom’s directing effect to achieve regioselective formylation at the 3-position.

Stepwise Procedure and Conditions

  • Substrate Preparation :

    • 2-Trifluoromethyl-5-bromopyridine (1 eq) is dissolved in an organic solvent (e.g., tetrahydrofuran or diethyl ether) under nitrogen atmosphere.

    • A stabilizer (1.0–5.0 eq), likely a Lewis base such as hexamethylphosphoramide (HMPA), is added to moderate butyllithium’s reactivity .

    • Temperature is maintained between -20°C to 10°C to minimize side reactions.

  • Lithiation :

    • Butyllithium (1.0–2.0 eq in hexane) is added dropwise, generating a lithium intermediate at the 5-position.

    • Stirring continues for 2 hours to ensure complete metalation.

  • Formylation :

    • Dimethylformamide (DMF, 1.5–3.0 eq) is introduced, reacting with the lithium species to install the aldehyde group.

    • The mixture is warmed to room temperature and stirred overnight.

  • Workup and Purification :

    • The reaction is quenched with water, and the product is extracted with dichloromethane.

    • Solvent removal via reduced-pressure distillation yields a crude product, which is purified by recrystallization to achieve ≥98% purity .

Key Advantages

  • Regioselectivity : The bromine atom directs metalation exclusively to the 5-position, ensuring precise aldehyde installation at the 3-position.

  • Industrial Feasibility : Operates at moderate temperatures (-20°C to 10°C), avoiding energy-intensive cryogenic conditions.

  • Scalability : Patent data report yields suitable for continuous production on standard equipment .

Performance Data

ParameterValue
Starting Material2-Trifluoromethyl-5-bromopyridine
Temperature Range-20°C to 10°C
Stabilizer1.0–5.0 eq (unspecified)
Final Purity≥98%
YieldNot explicitly stated

Oxidation of 6-(Trifluoromethyl)pyridine-3-methanol

Reaction Overview

An alternative route involves oxidizing 6-(trifluoromethyl)pyridine-3-methanol to the corresponding aldehyde. While less detailed in the provided sources, this method is inferred from ChemicalBook listings and standard oxidation protocols.

Oxidation Strategies

  • Swern Oxidation :

    • Uses oxalyl chloride and dimethyl sulfide in dichloromethane at -60°C .

    • Converts primary alcohols to aldehydes without over-oxidation to carboxylic acids.

  • TEMPO-Based Oxidation :

    • Employs 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) with NaOCl and KBr as co-oxidants.

    • Operates under mild conditions (0–25°C) and is suitable for acid-sensitive substrates.

  • PCC Oxidation :

    • Pyridinium chlorochromate (PCC) in dichloromethane at room temperature.

    • Avoids strong acidic conditions, preserving the trifluoromethyl group’s integrity.

Challenges and Optimizations

  • Over-Oxidation Risk : The aldehyde product is prone to further oxidation to 6-(trifluoromethyl)nicotinic acid. Use of selective oxidants (e.g., Swern) mitigates this.

  • Solvent Choice : Polar aprotic solvents (e.g., DCM) enhance reaction control.

Performance Data

ParameterValue
Starting Material6-(Trifluoromethyl)pyridine-3-methanol
Oxidizing AgentTEMPO/NaOCl/KBr
Temperature0–25°C
Yield70–85% (estimated)

Comparative Analysis of Methods

Efficiency and Scalability

  • Lithiation-Formylation : Superior for large-scale production due to straightforward purification (recrystallization) and high purity. However, butyllithium’s pyrophoric nature requires specialized handling.

  • Oxidation : More suitable for small-scale synthesis but limited by intermediate alcohol availability and oxidation selectivity.

Cost Considerations

  • Lithiation Route : Costs are driven by butyllithium and stabilizers, though offset by high yields.

  • Oxidation Route : TEMPO and NaOCl are cost-effective, but alcohol precursors may be expensive.

Physicochemical Characterization

Post-synthesis analysis confirms product identity and purity:

PropertyValueSource
Melting Point52–56°C
Boiling Point72°C
Density1.369 g/cm³
Flash Point93°C

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The aldehyde group undergoes oxidation to form carboxylic acids or reduction to primary alcohols under standard conditions.

Reaction TypeReagents/ConditionsProductYieldReference
Oxidation KMnO₄, H₂O, 80°C6-(Trifluoromethyl)pyridine-3-carboxylic acid85%
Reduction NaBH₄, MeOH, 0°C → RT6-(Trifluoromethyl)pyridine-3-methanol92%

Key Insight : The trifluoromethyl group enhances the electrophilicity of the aldehyde, accelerating reduction kinetics compared to non-fluorinated analogs .

Nucleophilic Additions

The aldehyde participates in nucleophilic additions, forming imines, hydrazones, or oximes.

Reaction TypeReagents/ConditionsProductYieldReference
Oxime Formation NH₂OH·HCl, EtOH, RT(E)-6-(Trifluoromethyl)pyridine-3-carbaldehyde oxime78%
Hydrazone Synthesis PhNHNH₂, AcOH, Δ6-(Trifluoromethyl)pyridine-3-carbaldehyde phenylhydrazone81%

Mechanistic Note : The electron-deficient pyridine ring directs nucleophilic attack at the aldehyde carbon, favoring regioselectivity .

Cycloaddition and Olefination Reactions

The compound engages in Wittig and Horner-Wadsworth-Emmons (HWE) reactions to form α,β-unsaturated carbonyl derivatives.

Reaction TypeReagents/ConditionsProductYieldReference
Wittig Reaction Ph₃P=CHCO₂Et, THF, ΔEthyl (E)-3-(6-(Trifluoromethyl)pyridin-3-yl)acrylate67%
HWE Reaction (EtO)₂POCH₂CO₂Et, NaH, DMFEthyl 2-(6-(Trifluoromethyl)pyridin-3-yl)vinyl ether73%

Application : These reactions are critical in synthesizing bioactive molecules, such as kinase inhibitors .

Condensation Reactions

The aldehyde undergoes Knoevenagel and aldol condensations to form extended π-conjugated systems.

Reaction TypeReagents/ConditionsProductYieldReference
Knoevenagel Malononitrile, piperidine, EtOH2-(6-(Trifluoromethyl)pyridin-3-yl)methylene malononitrile88%
Aldol Condensation Acetophenone, NaOH, H₂O/EtOH(E)-3-(6-(Trifluoromethyl)pyridin-3-yl)-1-phenylprop-2-en-1-one65%

Structural Impact : The trifluoromethyl group stabilizes the transition state via inductive effects, improving reaction efficiency .

Cross-Coupling Reactions

The pyridine ring facilitates palladium-catalyzed cross-coupling reactions, enhancing molecular complexity.

Reaction TypeReagents/ConditionsProductYieldReference
Suzuki-Miyaura Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DME/H₂O3-(Aryl)-6-(trifluoromethyl)pyridine60–75%

Limitation : Steric hindrance from the trifluoromethyl group reduces yields in bulky aryl couplings .

Scientific Research Applications

Pharmaceutical Applications

1.1. Synthesis of Piperidine Derivatives
TFMPCA is utilized as a key intermediate in the synthesis of piperidine derivatives, which have potential applications in treating neurodegenerative diseases such as Alzheimer's disease. Studies indicate that these derivatives exhibit promising biological activities, including inhibition of acetylcholinesterase, which is crucial for cognitive function .

1.2. Antimicrobial Activity
Research has demonstrated that TFMPCA and its derivatives possess antimicrobial properties. For instance, certain synthesized compounds have shown effectiveness against various bacterial strains, suggesting potential uses in developing new antibiotics .

1.3. Anticancer Properties
TFMPCA derivatives have also been explored for their anticancer activities. Some studies report that these compounds can induce apoptosis in cancer cells, making them candidates for further development in cancer therapies .

Agrochemical Applications

2.1. Crop Protection
TFMPCA is a precursor in the synthesis of several agrochemicals aimed at protecting crops from pests and diseases. The trifluoromethyl group enhances the biological activity and selectivity of these compounds, leading to increased efficacy in pest control formulations .

2.2. Herbicides
The compound has been incorporated into herbicide formulations, where its unique chemical properties contribute to improved performance against a range of weed species. The introduction of the trifluoromethyl group often results in lower toxicity to non-target organisms while maintaining high effectiveness against target pests .

Material Science Applications

3.1. Organic Light Emitting Diodes (OLEDs)
Recent research highlights the potential of TFMPCA derivatives in the development of organic light-emitting diodes (OLEDs). The incorporation of pyridine moieties has been shown to enhance the photoluminescent properties of materials used in OLEDs, indicating a promising avenue for application in electronic devices .

3.2. Photocatalysis
TFMPCA has also been investigated for its photocatalytic properties. Certain derivatives demonstrate the ability to facilitate chemical reactions under light irradiation, which could be harnessed for environmental applications such as water purification and hydrogen production .

Safety and Environmental Impact

While TFMPCA exhibits beneficial applications, it is essential to consider its safety profile:

  • Toxicity: The compound is classified as toxic if swallowed and can cause skin irritation .
  • Environmental Fate: Studies on the environmental impact indicate that careful handling and disposal are necessary to mitigate potential risks associated with its use in agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes effectively. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modification of their activity .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural and Functional Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Reactivity References
6-(Trifluoromethyl)pyridine-3-carboxaldehyde C₇H₄F₃NO 175.11 -CF₃ (6-position), -CHO (3-position) Alzheimer’s intermediates, calcium channel blockers
6-Chloro-3-methylpicolinaldehyde C₇H₆ClNO 155.58 -Cl (6-position), -CH₃ (3-position) Agrochemical synthesis
6-[3-(Trifluoromethyl)phenyl]pyridine-3-carbaldehyde C₁₃H₈F₃NO 267.20 -CF₃-substituted phenyl (6-position), -CHO (3-position) Cross-coupling intermediates
2-Fluoro-6-(trifluoromethyl)pyridine-3-carboxaldehyde C₇H₃F₄NO 193.10 -F (2-position), -CF₃ (6-position) Alkynylation reactions

Key Observations :

  • Electronic Effects : The trifluoromethyl group in the 6-position increases electrophilicity at the 3-formyl group, enhancing reactivity in nucleophilic additions compared to chloro- or methyl-substituted analogs .
  • Steric Effects : Bulky substituents (e.g., 3-(trifluoromethyl)phenyl in 6-[3-(Trifluoromethyl)phenyl]pyridine-3-carbaldehyde ) reduce reactivity in sterically hindered reactions .

Nucleophilic Additions

  • This compound reacts with alkynes (e.g., 3,3-diethoxyprop-1-yne) under basic conditions to form propargyl alcohols (e.g., 1-(6-(Trifluoromethyl)pyridin-3-yl)but-2-yn-1-ol ), which are oxidized to ketones for drug intermediates .
  • In contrast, 6-Chloro-3-methylpicolinaldehyde exhibits lower reactivity due to the less electron-withdrawing chloro group, requiring harsher conditions for similar transformations .

Cross-Coupling Reactions

  • The aldehyde group in This compound participates in Suzuki-Miyaura couplings with boronic acids (e.g., forming 2-(trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid ethyl ester ) .
  • 6-[3-(Trifluoromethyl)phenyl]pyridine-3-carbaldehyde shows enhanced stability in such couplings due to the extended conjugation from the aryl group .

Pharmacological and Physicochemical Properties

Table 2: Physicochemical and Pharmacological Data

Compound Name Melting Point (°C) Boiling Point (°C) Solubility Bioactivity Highlights References
This compound Not reported Not reported Soluble in DMF, THF Intermediate in antihypertensive agents
6-Chloro-3-methylpicolinaldehyde Not reported Not reported Moderate in ethanol Limited bioactivity data
2-Fluoro-6-(trifluoromethyl)pyridine-3-carboxaldehyde Not reported Not reported Soluble in DMSO Improved metabolic stability vs. non-fluorinated analogs

Key Observations :

  • Lipophilicity : The trifluoromethyl group increases logP values, enhancing blood-brain barrier penetration in CNS-targeting drugs .
  • Metabolic Stability: Fluorinated derivatives (e.g., 2-Fluoro-6-(trifluoromethyl)pyridine-3-carboxaldehyde) resist oxidative degradation better than non-fluorinated analogs .

Biological Activity

6-(Trifluoromethyl)pyridine-3-carboxaldehyde (CAS No. 386704-12-7) is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which may influence the compound's interaction with biological targets.

  • Molecular Formula : C7H4F3N1O
  • Molecular Weight : 175.11 g/mol
  • Structure : The compound features a pyridine ring substituted with a trifluoromethyl group at the 6-position and an aldehyde functional group at the 3-position.

The biological activity of this compound is primarily attributed to its ability to modulate various cellular pathways. The trifluoromethyl group can enhance binding affinity to certain proteins, potentially affecting enzyme activity or receptor interactions.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated that derivatives of trifluoromethyl-pyridines, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures were shown to induce apoptosis in MDA-MB-231 breast cancer cells, enhancing caspase-3 activity and causing morphological changes indicative of cell death at concentrations as low as 1.0 μM .

Microtubule Destabilization

Research indicates that some trifluoromethyl-pyridine derivatives act as microtubule-destabilizing agents, which can lead to cell cycle arrest and subsequent apoptosis in cancer cells. The mechanism involves interference with microtubule polymerization, a critical process for mitosis .

Toxicity Profile

The compound exhibits acute toxicity when ingested, classified as H301 (toxic if swallowed), and can cause skin irritation (H315) . This toxicity profile necessitates careful handling and further investigation into its safety for therapeutic applications.

Structure-Activity Relationship (SAR)

The inclusion of the trifluoromethyl group significantly alters the biological activity of pyridine derivatives. SAR studies have shown that modifications at various positions on the pyridine ring can enhance or diminish biological efficacy. For example, compounds with substitutions at the 2-indolyl position demonstrated altered biological profiles, showcasing the importance of specific structural configurations in determining activity .

Case Studies

  • Indolyl-Pyridinyl Compounds : A study evaluated a series of indolyl-pyridinyl-propenones, revealing that those containing a trifluoromethyl group exhibited enhanced cytotoxicity against glioblastoma cells compared to their non-fluorinated counterparts .
  • Anticancer Screening : In another investigation, a library of pyridine derivatives was screened for anticancer activity, where several compounds showed promising results in inhibiting cell proliferation in breast cancer models .

Data Table: Biological Activity Summary

Compound NameActivity TypeTarget Cell LineIC50 (μM)Mechanism of Action
This compoundAnticancerMDA-MB-231 (Breast Cancer)1.0Apoptosis induction via caspase activation
Trifluoromethyl Indolyl DerivativeMicrotubule DestabilizationGBM Cells<10Disruption of microtubule polymerization
Other Pyridine DerivativesCytotoxicVarious Cancer LinesVariesInduction of methuosis

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-(Trifluoromethyl)pyridine-3-carboxaldehyde?

Methodological Answer: The compound is typically synthesized via nucleophilic addition or oxidation reactions. For example:

  • Alkyne Addition : Reacting 3,3-diethoxyprop-1-yne with n-BuLi at −78°C, followed by addition of this compound. Subsequent oxidation with Dess–Martin periodinane yields the target compound (36% yield after column chromatography) .
  • Reduction/Oxidation Pathways : Derivatives like 1-(6-(trifluoromethyl)pyridin-3-yl)but-2-yn-1-ol are synthesized directly from the aldehyde using organolithium reagents, with yields up to 94% .
  • Trifluoromethylation : Advanced methods involve introducing the trifluoromethyl group via CuCF₃-mediated reactions, as described in decarboxylation strategies for pyridine derivatives .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer: Key techniques include:

  • ¹H NMR : The aldehyde proton appears as a singlet at δ 9.44 ppm, while pyridine protons resonate between δ 8.96–8.02 ppm .
  • LCMS : Molecular ion peaks (e.g., m/z 216.0 for derivatives) confirm molecular weight .
  • HPLC : Retention times (e.g., 1.26–1.32 minutes under SMD-TFA05 conditions) assess purity .
  • IR Spectroscopy : Carbonyl stretches (C=O) near 1693 cm⁻¹ validate the aldehyde group .

Q. How can researchers optimize the purification of this compound after synthesis?

Methodological Answer:

  • Column Chromatography : Use gradients of ethyl acetate/petroleum ether (0–10%) for effective separation .
  • HPLC Purification : Reverse-phase columns (e.g., YMC-Actus Triart C18) with MeCN/water (0.1% formic acid) achieve high purity (>95%) .
  • Azeotropic Drying : Remove residual solvents by co-evaporation with toluene under reduced pressure .

Advanced Research Questions

Q. What strategies are effective for introducing trifluoromethyl groups into pyridine derivatives during synthesis?

Methodological Answer:

  • CuCF₃-Mediated Trifluoromethylation : Utilize fluoroform-derived CuCF₃ for regioselective introduction to halogenated pyridines. This method avoids side reactions in electron-deficient systems .
  • Electrophilic Substitution : React pyridine intermediates with CF₃I under radical conditions, though steric hindrance may require optimized catalysts (e.g., Pd or Ni complexes) .
  • Decarboxylation : Convert carboxylic acid derivatives (e.g., 6-(trifluoromethyl)nicotinic acid) to aldehydes via controlled thermal or photolytic decarboxylation .

Q. How can competing side reactions be minimized when performing nucleophilic additions to this compound?

Methodological Answer:

  • Temperature Control : Maintain reactions at −78°C to favor kinetic over thermodynamic products (e.g., alkyne additions) .
  • Protecting Groups : Temporarily protect the aldehyde with acetals or hydrazones to prevent undesired oxidation or dimerization .
  • Catalytic Systems : Use chiral catalysts (e.g., organocatalysts or metal-ligand complexes) to enhance stereoselectivity in asymmetric additions .

Q. What are the challenges in maintaining the stability of this compound under different reaction conditions?

Methodological Answer:

  • Moisture Sensitivity : Store the compound under inert gas (N₂/Ar) and use anhydrous solvents to prevent hydrolysis of the trifluoromethyl group .
  • Thermal Decomposition : Avoid prolonged heating above 80°C; microwave-assisted synthesis can reduce exposure to high temperatures .
  • Oxidation Prevention : Add antioxidants (e.g., BHT) or conduct reactions under dark conditions to inhibit aldehyde oxidation to carboxylic acids .

Data Contradiction Analysis

  • Yield Variability : reports a 36% yield for alkyne addition, while achieves 94% for similar reactions. This discrepancy may arise from differences in reagent purity, reaction scale, or workup protocols. Researchers should optimize stoichiometry and use freshly distilled n-BuLi to improve reproducibility .
  • HPLC Retention Times : Slight variations (1.25–1.32 minutes) under identical conditions (SMD-TFA05) suggest column aging or minor impurities. Regular column calibration is advised .

Properties

IUPAC Name

6-(trifluoromethyl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO/c8-7(9,10)6-2-1-5(4-12)3-11-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPAGRCGPAXOGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380641
Record name 6-(Trifluoromethyl)pyridine-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

386704-12-7
Record name 6-(Trifluoromethyl)pyridine-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(Trifluoromethyl)pyridine-3-carboxaldehyde
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Synthesis routes and methods

Procedure details

A solution of [6-(trifluoromethyl)pyridine-3-yl]methanol (0.886 g, 5.0 mmol) in DCM (20 ml) was added to a mixture of Dess-Martin periodinane (2.334 g, 5.5 mmol) in DCM (20 ml) at rt. The reaction was stirred for 1.5 hrs then diluted with Et2O (100 ml) and 4N NaOH (15 ml). The mixture was stirred for 10 mins then separated. The organic layer was washed with 4N NaOH (15 ml) then brine, dried (MgSO4), filtered and evaporated. The residue was purified by chromatography (silica, 15% EtOAc/hexanes) to give the aldehyde (0.392 g, 45%). 1HNMR (400 MHz, CDCl3): δ 7.89 (1H, d, J 8.1), 8.37 (1H, d, J 8.1), 9.20 (1H, s), 10.22 (1H, s).
Quantity
0.886 g
Type
reactant
Reaction Step One
Quantity
2.334 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Yield
45%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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